molecular formula C12H10N4O B160809 6-Benzyloxypurine CAS No. 57500-07-9

6-Benzyloxypurine

Cat. No. B160809
CAS RN: 57500-07-9
M. Wt: 226.23 g/mol
InChI Key: ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
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Description

6-Benzyloxypurine is a research chemical with the molecular formula C12H10N4O . It has a molecular weight of 226.23 .


Molecular Structure Analysis

The molecular structure of 6-Benzyloxypurine consists of a purine ring attached to a benzyl group via an oxygen atom .


Physical And Chemical Properties Analysis

6-Benzyloxypurine is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Cytokinin Activities : 6-Benzyloxypurine has been studied for its cytokinin activity, which is essential for plant growth and development. Research indicates that derivatives of 6-benzyloxypurine, such as those with alkyl groups, show varying degrees of cytokinin activity. The cytokinin activity is influenced by the size of the alkyl group, with certain derivatives being more active than 6-benzyloxypurine itself (Wilcox, Selby, & Wain, 1981).

  • Plant Growth Regulation : Substituted benzyloxypurines, including 6-benzyloxypurine, have been prepared and tested for their cytokinin activity, which is crucial in regulating plant growth. Different substitutions on the benzyloxypurine structure have varying impacts on its activity as a growth regulator (Wilcox, Selby, & Wain, 1978).

  • Antihypoxic Activity : Studies have explored the connections between derivatives of 6-benzyloxypurine and their antihypoxic activity. These compounds showed varying levels of activity in models of hypoxia, indicating their potential therapeutic value (Zykova, 2014).

  • Postharvest Fruit Preservation : 6-Benzyloxypurine derivatives have been investigated for their effects on postharvest fruits and vegetables. For instance, 6-Benzylaminopurine, a related compound, has been found to alleviate chilling injury in postharvest cucumber fruits, suggesting potential applications in food preservation and quality maintenance (Chen & Yang, 2013).

  • Antibacterial Activity : Research on 6-arylpurines, including 6-benzyloxypurine derivatives, has shown that they possess antibacterial activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis and related infections (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

  • Corrosion Inhibition : Studies on spirocyclopropane derivatives, which include compounds related to 6-benzyloxypurine, have demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in materials science and engineering for protecting metals against corrosion (Chafiq et al., 2020).

  • Transcriptomic Mechanism in Oleaginous Microorganisms : 6-Benzylaminopurine, closely related to 6-benzyloxypurine, has been shown to stimulate lipid and DHA synthesis in oleaginous microorganisms, providing insights into the mechanisms of phytohormone stimulation in lipid production (Yu et al., 2019).

  • Developmental Toxicity Studies : The impact of 6-Benzylaminopurine, a derivative of 6-benzyloxypurine, on developmental toxicity and behavior alteration in zebrafish has been studied, highlighting its potential environmental and health impacts (Yang, Qiu, Zhao, & Feng, 2021).

Safety And Hazards

6-Benzyloxypurine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, use suitable respiratory protection if ventilation is inadequate, and avoid discharge into drains or watercourses .

properties

IUPAC Name

6-phenylmethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357472
Record name 6-Benzyloxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxypurine

CAS RN

57500-07-9
Record name 57500-07-9
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Record name 6-Benzyloxypurine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxypurine
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Synthesis routes and methods I

Procedure details

Sodium (2.5 g, 109 mmol) was added to distilled benzyl alcohol (45 ml) under nitrogen. 6-Chloropurine (1.0 g, 6.47 mmol) was dissolved in distilled benzyl alcohol (73 ml) and the above solution (27 ml, 64.7 mmol) was added. The reaction was stirred at 100° C. under nitrogen for 5 days. After cooling to room temperature and neutralisation using glacial acetic acid, the solvent was removed in vacuo. Water (70 ml) was added and the product was extracted into ethyl acetate (3×30 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed. After further drying in vacuo, the product was recrystallised from acetone to yield the title compound as a white crystalline solid (0.39 g, 28%), m.p. 173-175° C.; (Found: C, 63.14; H, 4.29; N, 24.80. Calc. for C12H10N4O: C, 63.71; H, 4.46; N, 24.76%); δH (200 MHz, d6-DMSO) 8.480 (1H, s, C(2)H or C(8)H), 8.307 (1H, s, C(2)H or C(8)H), 7.522-7.301 (5H, m, Ph), 5.592 (2H, s, OCH2); m/z 226 (M+, 36%), 197 (8), 120 (35), 91 (Bn+, 100%), 81 (9), 65 (24), 57 (23), 43 (16), 32 (8).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to benzyl alcohol (30 ml; 34.7 mmol). After the addition of more benzyl alcohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Re-crystallization from ether gave (4.78 g; 65.4%). Melting point was 175-177° C. (lift. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to Benzylalkohol (30 ml; 34.7 mmol). After the addition of more benzylalkohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Recrystallization from ether gave (4.78 g; 65.4%). Melting point 175-177° C. (litt. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Benzyloxypurine
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Reactant of Route 6
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Citations

For This Compound
137
Citations
PG Penketh, K Shyam, RP Baumann… - Chemical biology & …, 2012 - Wiley Online Library
… -6-benzyloxypurine, an analog of O 6 -benzylguanine in which the essential 2-amino group is replaced by a nitro moiety, and 2-nitro-6-benzyloxypurine … of 2-nitro-6-benzyloxypurine by …
Number of citations: 20 onlinelibrary.wiley.com
MJ Robins, RK Robins - The Journal of Organic Chemistry, 1969 - ACS Publications
… of 2-amino-6-benzyloxypurine with sodium nitrite in aqueous fluoroboric acid according to the general procedure of Montgomery and Hewson16 gave 2-fluoro6-benzyloxypurine (1), the …
Number of citations: 48 pubs.acs.org
EJ Wilcox, C Selby, RL Wain - Annals of Applied Biology, 1981 - Wiley Online Library
… Other possibilities opened up by our finding that certain derivatives of 6-benzyloxypurine are active in promoting cell differentiation, as well as cell division, are that they may be of …
Number of citations: 9 onlinelibrary.wiley.com
N Ramzaeva, Y Goldberg, E Alksnis… - Synthetic …, 1989 - Taylor & Francis
… N-A1 kylation of 6-benzyloxypurine (General procedure): To a suspension of 6-benzyloxypurine (1 mmol) in benzene (10 ml) containinh Bu4N+Br- (0.1 mmol) were added 50% aqueous …
Number of citations: 9 www.tandfonline.com
EJ Wilcox, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… This compound, 6-benzyloxypurine, has been tested in three tests and in two of these, a … In addition to promoting cell division the presence of 6-benzyloxypurine leads to morphological …
Number of citations: 7 onlinelibrary.wiley.com
M Madre, N Panchenko, A Golbraikh… - Collection of …, 1999 - cccc.uochb.cas.cz
… )methyl]-2-(N-benzylacetamido)-6-benzyloxypurine and 2-acetamido-9-[(2-acetoxyethoxy)methyl]-6-benzyloxypurine were proposed for compounds 5a and 6a, respectively. The …
Number of citations: 6 cccc.uochb.cas.cz
M D'hooghe, K Mollet, R De Vreese… - Journal of Medicinal …, 2012 - ACS Publications
… with 6-benzylamino- or 6-benzyloxypurine. N-Alkylation of … (19) In this work, 6-benzylamino- and 6-benzyloxypurine … of 6-benzylamino- or 6-benzyloxypurine and 5 equiv of K 2 CO …
Number of citations: 73 pubs.acs.org
TR Anderson, CR Frihart, NJ Leonard, RY Schmitz… - Phytochemistry, 1975 - Elsevier
Using the tobacco bioassay a comparison was made between the cytokinin activities of the following series of compounds with different connecting links (6-NH, S, O, CH 2 ) between the …
Number of citations: 48 www.sciencedirect.com
RL Wain - Organic matter and rice. International Rice Research …, 1984 - books.google.com
… One of these compounds, 6-benzyloxypurine, can induce morphological differentiation as well as cell division in sterile tissue culture tests, thereby leading to the production of whole …
Number of citations: 2 books.google.com
RD Elliott, S Niwas, JM Riordan… - Nucleosides & …, 1992 - Taylor & Francis
… The pure p-anomer was treated with sodium hydride in benzyl alcohol to give a 52% yield of the deblocked 6-benzyloxypurine nucleoside 19. The 4'- and 6'-hydroxyl groups …
Number of citations: 35 www.tandfonline.com

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